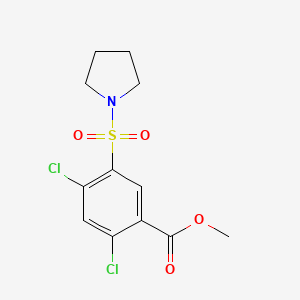
6-chloro-2-(trifluoromethyl)-4H-chromen-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one involves several strategies, including facile and efficient synthetic methods under mild conditions. For example, a general approach to synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed, employing AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ (Xiang & Yang, 2014). Additionally, one-pot synthesis methods for creating trifluoromethyl-containing heterocycles have been explored, emphasizing the versatility of the chromen-4-one core for functionalization and further transformations (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives, including 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one, often features significant interactions that influence its physical and chemical properties. X-ray crystallography studies have been pivotal in elucidating these structures, revealing details such as unit cell dimensions and crystallization patterns that are crucial for understanding the compound's behavior (Barili et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one derivatives are diverse, including nucleophilic additions and domino reactions that lead to a wide range of functionalized products. For instance, reactions with cyanoacetamides and ethyl cyanoacetate under certain conditions yield novel functionalized derivatives, highlighting the reactivity of the chromen-4-one core (Sosnovskikh et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Chemical Properties
- Facile Synthesis Approach : A facile and efficient synthetic strategy for producing derivatives of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one has been developed. This process involves the generation of active electrophilic trifluoromethylthio species and can proceed under mild conditions, demonstrating the chemical's versatility and ease of handling in laboratory settings (Xiang & Yang, 2014).
Applications in Chemistry and Material Science
- Synthesis of Fluorinated Analogs : Research has shown that derivatives of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one can be used to synthesize fluorinated analogs of natural compounds. This has significant implications in the field of synthetic organic chemistry, especially in the creation of novel molecules with potential applications in various industries (Sosnovskikh et al., 2003).
Analytical and Spectrophotometric Applications
- Palladium Determination : 6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a derivative, has been suggested as a potent agent for determining palladium in trace amounts. This application is crucial in analytical chemistry, particularly in the assessment of palladium content in various materials and environmental samples (Kaur et al., 2022).
Biological and Pharmacological Research
- Antimicrobial Activity : Certain derivatives synthesized from 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one have shown notable antimicrobial activity against different classes of bacteria and fungi. This underscores its potential as a foundation for developing new antimicrobial agents (El Azab et al., 2014).
Eigenschaften
IUPAC Name |
6-chloro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDVZOZULZEBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353596 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 6-chloro-2-(trifluoromethyl)- | |
CAS RN |
242460-35-1 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)

![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)

![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)
![(3R,5S)-5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5652081.png)

![N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5652088.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5652089.png)
![3-{[acetyl(isopropyl)amino]methyl}-4-hydroxy-1-benzofuran-2-carboxylic acid](/img/structure/B5652103.png)
![(3aS*,10aS*)-2-[5-(methoxymethyl)-2-furoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652120.png)